4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Catalog No.
S806817
CAS No.
26029-09-4
M.F
C11H13N3S
M. Wt
219.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS Number

26029-09-4

Product Name

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

IUPAC Name

3-phenyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

InChI

InChI=1S/C11H13N3S/c1-8(2)14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15)

InChI Key

GYEMVRVUKFGVOL-UHFFFAOYSA-N

SMILES

CC(C)N1C(=NNC1=S)C2=CC=CC=C2

Canonical SMILES

CC(C)N1C(=NNC1=S)C2=CC=CC=C2

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring containing sulfur and isopropyl and phenyl substituents. The molecular formula is C12H14N4SC_{12}H_{14}N_4S, and it features a unique thiol functional group at the 3-position of the triazole ring. This compound is part of a broader class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Availability and characterization:

There is limited information currently available on the specific scientific research applications of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol. While some commercial suppliers offer the compound [, , ], there is no scientific literature readily available detailing its use in published research.

The synthesis of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves reactions that introduce the isopropyl and phenyl groups onto the triazole framework. A common method for its formation includes the reaction of 2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide with sodium hydroxide under reflux conditions . The reaction yields the desired compound after purification steps involving filtration and recrystallization.

Compounds containing the 1,2,4-triazole moiety have been extensively studied for their biological properties. Specifically, 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol has shown promising antimicrobial activity against various bacterial strains. It has been noted for its potential to inhibit metallo-beta-lactamases, which are enzymes responsible for antibiotic resistance in certain bacteria . These properties make it a candidate for further development in the field of antibiotics.

The synthesis of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be accomplished through several methods:

  • Reflux Method: As mentioned earlier, a common synthesis involves refluxing a hydrazine derivative with sodium hydroxide to form the triazole ring.
  • Condensation Reactions: Other methods may include condensation reactions between various substituted aromatic compounds and thioamide derivatives to construct the triazole framework .
  • Optimized Synthesis: Recent studies have focused on optimizing these reactions to enhance yield and purity using advanced techniques like microwave-assisted synthesis or solvent-free conditions .

The applications of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol are primarily in medicinal chemistry due to its biological activity. It has potential uses in:

  • Antimicrobial Agents: Its ability to inhibit resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Pharmaceutical Research: Ongoing studies aim to explore its efficacy as an inhibitor of enzymes related to drug resistance.

Studies on the interactions of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol with biological targets have revealed its mechanism of action as an inhibitor of metallo-beta-lactamases. The thiol group plays a crucial role in coordinating with zinc ions in the active site of these enzymes, enhancing its inhibitory potency . Molecular modeling and crystallography techniques have been employed to elucidate these interactions further.

Several compounds share structural similarities with 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Amino-1H-1,2,4-triazole-3-thiolContains amino group instead of isopropylKnown for its anti-inflammatory properties
5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiolContains trifluoromethyl substituentExhibits potent antifungal activity
5-Methylthio-1H-1,2,4-triazoleContains methylthio groupDemonstrates significant herbicidal properties

Each of these compounds exhibits unique biological activities and properties that differentiate them from 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol while sharing the core triazole structure.

XLogP3

2.4

Wikipedia

5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Dates

Last modified: 08-16-2023

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